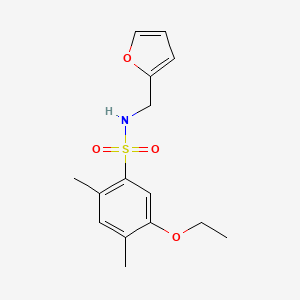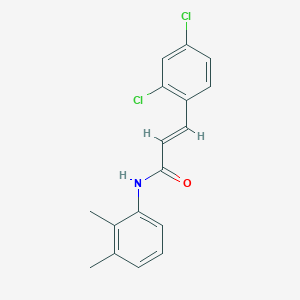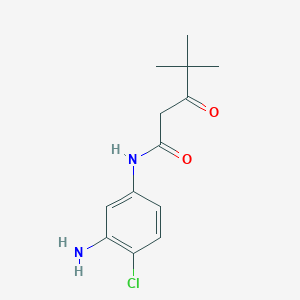![molecular formula C15H11ClN2OS B5776176 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B5776176.png)
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide, commonly known as BTA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. BTA-1 is a benzothiazole derivative that has been shown to exhibit a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of BTA-1 is not fully understood, but it is believed to involve the inhibition of voltage-gated sodium channels and carbonic anhydrase IX. Voltage-gated sodium channels are important for the generation and propagation of action potentials in neurons, and their inhibition by BTA-1 has been shown to have potential therapeutic effects in the treatment of epilepsy and neuropathic pain. Carbonic anhydrase IX is overexpressed in many types of cancer, and its inhibition by BTA-1 has been shown to have potential therapeutic effects in the treatment of cancer.
Biochemical and Physiological Effects:
BTA-1 has been shown to exhibit a variety of biochemical and physiological effects. In addition to its inhibition of voltage-gated sodium channels and carbonic anhydrase IX, BTA-1 has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is important for the breakdown of the neurotransmitter acetylcholine. This inhibition has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BTA-1 in lab experiments is its specificity for voltage-gated sodium channels and carbonic anhydrase IX. This specificity allows researchers to target these proteins specifically, without affecting other proteins in the cell. However, one limitation of using BTA-1 in lab experiments is its relatively low potency compared to other compounds that target these proteins. This can make it more difficult to achieve the desired effect in experiments.
Direcciones Futuras
There are several future directions for research involving BTA-1. One area of research could involve the development of more potent derivatives of BTA-1 that target voltage-gated sodium channels and carbonic anhydrase IX. Another area of research could involve the investigation of the potential therapeutic effects of BTA-1 in other neurological disorders, such as multiple sclerosis and Parkinson's disease. Finally, further research could be conducted to explore the potential therapeutic effects of BTA-1 in other types of cancer, beyond those that overexpress carbonic anhydrase IX.
Métodos De Síntesis
The synthesis of BTA-1 involves the reaction of 4-chloroaniline with 2-aminobenzothiazole in the presence of acetic anhydride. The resulting product is then purified through recrystallization. The yield of this reaction is typically around 50%, and the purity of the product can be verified through NMR spectroscopy.
Aplicaciones Científicas De Investigación
BTA-1 has been used in a variety of scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, BTA-1 has been shown to inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This inhibition has been shown to have potential therapeutic effects in the treatment of epilepsy and neuropathic pain.
In cancer research, BTA-1 has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. This inhibition has been shown to have potential therapeutic effects in the treatment of cancer.
In drug discovery, BTA-1 has been used as a lead compound in the development of new drugs that target voltage-gated sodium channels and carbonic anhydrase IX.
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9(19)17-10-6-7-12(16)11(8-10)15-18-13-4-2-3-5-14(13)20-15/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQIRTYKHWRENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)





![N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B5776151.png)

![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)

![2-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5776187.png)
